molecular formula C12H13NO4 B2680604 1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid CAS No. 70491-02-0

1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2680604
CAS No.: 70491-02-0
M. Wt: 235.239
InChI Key: RQLIRNHFEYPHIB-UHFFFAOYSA-N
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Description

1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . It is also known by its IUPAC name, 1-(2-hydroxybenzoyl)proline . This compound is characterized by the presence of a hydroxybenzoyl group attached to a pyrrolidine ring, which is further connected to a carboxylic acid group.

Scientific Research Applications

1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

The synthesis of 1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 2-hydroxybenzoic acid with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield of the compound .

Chemical Reactions Analysis

1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyrrolidine ring provides structural stability, while the carboxylic acid group can participate in various biochemical pathways .

Comparison with Similar Compounds

1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-10-6-2-1-4-8(10)11(15)13-7-3-5-9(13)12(16)17/h1-2,4,6,9,14H,3,5,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLIRNHFEYPHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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